molecular formula C21H25N3O4S B11608773 (2E)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11608773
M. Wt: 415.5 g/mol
InChI Key: HDRPXROCXUVSCZ-QGOAFFKASA-N
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Description

The compound “(2E)-2-{[4-(HEPTYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE” is a complex organic molecule that belongs to the class of thiazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolotriazine derivatives typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Formation of the triazine ring: This step often involves the reaction of the thiazole intermediate with hydrazine derivatives, followed by cyclization under reflux conditions.

    Functionalization: The final compound is obtained by introducing the heptyloxy and methoxy substituents through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups onto the aromatic ring or the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, thiazolotriazine derivatives are studied for their potential as catalysts, ligands in coordination chemistry, and building blocks for more complex molecules.

Biology

Biologically, these compounds exhibit a range of activities, including antimicrobial, antiviral, and anticancer properties. They are often investigated for their potential as therapeutic agents.

Medicine

In medicine, thiazolotriazine derivatives are explored for their potential to inhibit specific enzymes or receptors, making them candidates for drug development.

Industry

Industrially, these compounds can be used in the synthesis of advanced materials, such as polymers and dyes, due to their unique structural properties.

Mechanism of Action

The mechanism of action of thiazolotriazine derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to the observed biological effects. For example, the compound may inhibit a key enzyme in a metabolic pathway, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Known for their antimicrobial and anticancer activities.

    Triazine derivatives: Used in herbicides, dyes, and pharmaceuticals.

    Thiazolidine derivatives: Studied for their anti-inflammatory and antidiabetic properties.

Uniqueness

The uniqueness of the compound “(2E)-2-{[4-(HEPTYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE” lies in its specific structural features, such as the heptyloxy and methoxy substituents, which may confer unique biological activities and chemical reactivity compared to other thiazolotriazine derivatives.

Properties

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

IUPAC Name

(2E)-2-[(4-heptoxy-3-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C21H25N3O4S/c1-4-5-6-7-8-11-28-16-10-9-15(12-17(16)27-3)13-18-20(26)24-21(29-18)22-19(25)14(2)23-24/h9-10,12-13H,4-8,11H2,1-3H3/b18-13+

InChI Key

HDRPXROCXUVSCZ-QGOAFFKASA-N

Isomeric SMILES

CCCCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C)S2)OC

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C)S2)OC

Origin of Product

United States

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